

Bmpr2-IN-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Bmpr2-IN-1 is a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a transmembrane serine/threonine kinase.[1] As a key component of the Transforming Growth Factor-beta (TGF-β) superfamily signaling pathway, BMPR2 plays a crucial role in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[2][3] Dysregulation of the BMPR2 signaling pathway is implicated in the pathogenesis of several diseases, most notably Pulmonary Arterial Hypertension (PAH).[4][5] **Bmpr2-IN-1** serves as a valuable chemical tool for investigating the physiological and pathological roles of BMPR2 and for exploring its potential as a therapeutic target.

Chemical Structure and Properties

The chemical structure and properties of **Bmpr2-IN-1** are summarized below.

Chemical Structure:

2D Structure of Bmpr2-IN-1

Chemical and Physical Properties



Property	Value	Source
IUPAC Name	8-(6-(1H-pyrazol-4- ylamino)pyridin-2-yl)-5,6- dihydro-4H-pyrazolo[1,5- a]pyrrolo[3,4-d]pyridin-4-one	Inferred from SMILES
Molecular Formula	C16H15N7O	-
Molecular Weight	321.34 g/mol	-
SMILES	C1=CN(N=C1)NC2=NC=CC= C2C3=C4N=NC(=O)C4=CCN3	-
Appearance	Solid (assumed)	Not available
Melting Point	Not available	Not available
Solubility	Not available	Not available

Biological Activity

Parameter	Value	Source
IC50	506 nM	-
Kd	83.5 nM	-

Mechanism of Action and Signaling Pathway

Bmpr2-IN-1 exerts its biological effects by directly inhibiting the kinase activity of BMPR2. BMPR2 is a type II receptor in the BMP signaling pathway. The canonical signaling cascade is initiated by the binding of a BMP ligand to the BMPR2 homodimer. This binding event recruits a type I receptor (e.g., ALK1, ALK2, ALK3, ALK6), which is then transphosphorylated and activated by the constitutively active BMPR2 kinase. The activated type I receptor, in turn, phosphorylates downstream signaling molecules known as Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex





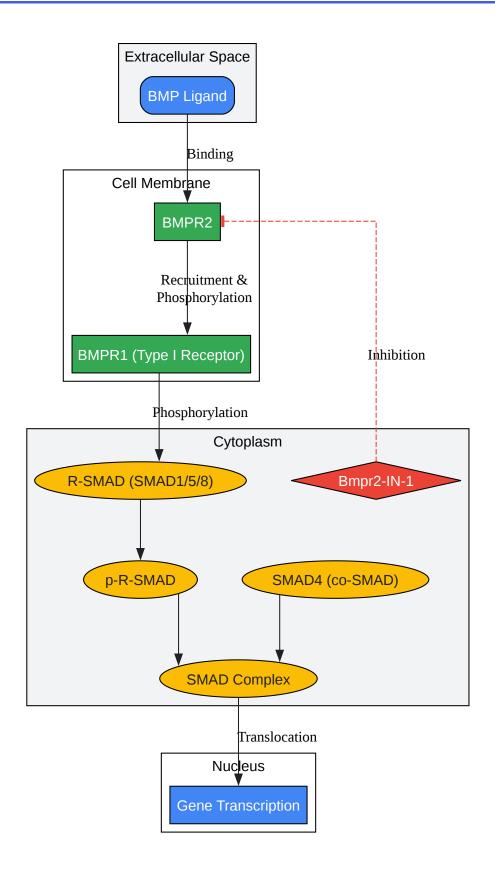


translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular functions.[2]

By inhibiting the kinase activity of BMPR2, **Bmpr2-IN-1** prevents the phosphorylation and activation of the type I receptor, thereby blocking the entire downstream signaling cascade.

BMPR2 Signaling Pathway





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Canonical BMPR2 Signaling Pathway and Inhibition by Bmpr2-IN-1



Experimental Protocols

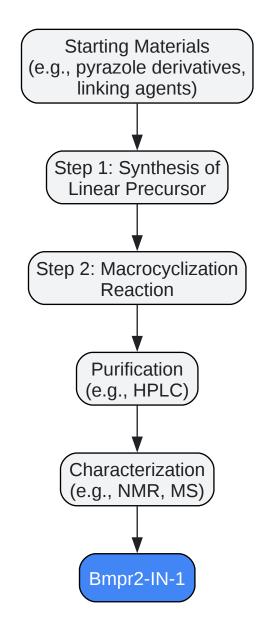
Detailed experimental protocols for the synthesis and biological evaluation of **Bmpr2-IN-1** can be found in the primary literature, specifically in Amrhein JA, et al. ACS Med Chem Lett. 2023. [1] Below are generalized protocols based on common laboratory practices for the synthesis and characterization of similar kinase inhibitors.

Synthesis of Bmpr2-IN-1

The synthesis of **Bmpr2-IN-1** is described as a macrocyclization of a promiscuous inhibitor based on a 3-amino-1H-pyrazole hinge binding moiety.[1] A generalized synthetic workflow would likely involve a multi-step process.

Synthetic Workflow





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Generalized Synthetic Workflow for Bmpr2-IN-1

Biochemical Kinase Assay

The inhibitory activity of **Bmpr2-IN-1** against BMPR2 can be determined using a biochemical kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Kinase Assay Protocol

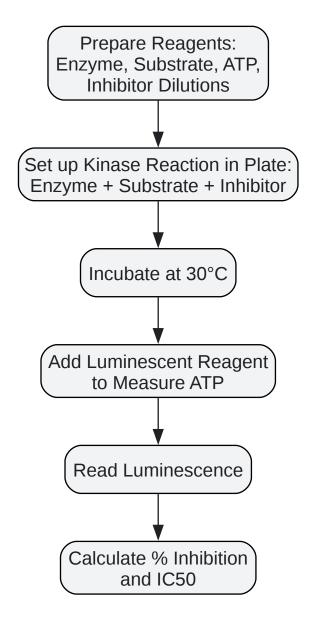
Reagents and Materials:



- Recombinant human BMPR2 enzyme
- Substrate (e.g., a generic kinase substrate like myelin basic protein, or a specific peptide substrate)
- ATP
- Kinase assay buffer
- Bmpr2-IN-1 (dissolved in a suitable solvent, e.g., DMSO)
- Luminescent kinase assay kit (e.g., ADP-Glo™)
- Microplate reader capable of luminescence detection
- Procedure:
 - 1. Prepare a serial dilution of **Bmpr2-IN-1** in the kinase assay buffer.
 - 2. In a multi-well plate, add the BMPR2 enzyme, the substrate, and the diluted **Bmpr2-IN-1** or vehicle control.
 - Initiate the kinase reaction by adding ATP.
 - 4. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
 - 5. Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.
 - 6. Measure the luminescence using a microplate reader.
 - 7. Calculate the percentage of inhibition for each concentration of **Bmpr2-IN-1** and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Assay Workflow





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Generalized Workflow for a Luminescence-based Kinase Assay

Cell-Based Assay

To assess the activity of **Bmpr2-IN-1** in a cellular context, a cell-based assay measuring the downstream effects of BMPR2 inhibition can be employed. This often involves measuring the phosphorylation of SMAD proteins.

Cell-Based Assay Protocol

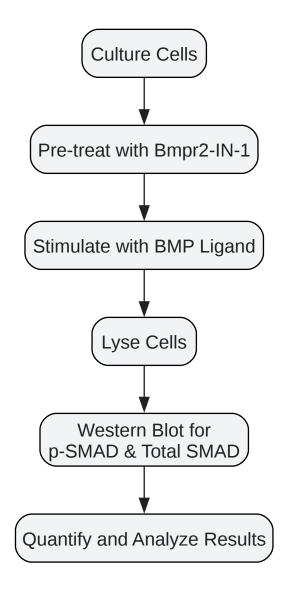
Reagents and Materials:



- A suitable cell line expressing BMPR2 (e.g., human pulmonary artery endothelial cells -HPAECs)
- Cell culture medium and supplements
- BMP ligand (e.g., BMP2 or BMP9) to stimulate the pathway
- Bmpr2-IN-1
- Lysis buffer
- Antibodies for Western blotting (anti-phospho-SMAD1/5/8, anti-total-SMAD1, anti-BMPR2, and a loading control like anti-GAPDH)
- Reagents and equipment for SDS-PAGE and Western blotting
- Procedure:
 - 1. Culture the cells to a suitable confluency in multi-well plates.
 - Pre-treat the cells with various concentrations of Bmpr2-IN-1 or vehicle control for a defined period.
 - 3. Stimulate the cells with a BMP ligand to activate the BMPR2 pathway.
 - 4. After stimulation, wash the cells with cold PBS and lyse them.
 - 5. Determine the protein concentration of the cell lysates.
 - 6. Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated SMAD1/5/8 and total SMAD1.
 - Quantify the band intensities to determine the effect of Bmpr2-IN-1 on SMAD phosphorylation.

Cell-Based Assay Workflow





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Generalized Workflow for a Cell-based Western Blot Assay

Conclusion

Bmpr2-IN-1 is a valuable research tool for the specific inhibition of BMPR2. Its well-defined mechanism of action and potency make it suitable for a range of in vitro studies aimed at elucidating the complex roles of BMPR2 signaling in health and disease. This guide provides a foundational understanding of its chemical properties, biological activity, and relevant experimental approaches. For detailed experimental procedures, researchers are directed to the primary scientific literature.



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- To cite this document: BenchChem. [Bmpr2-IN-1: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389431#bmpr2-in-1-chemical-structure-and-properties]

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